4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
Overview
Description
4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid is an organic compound with the molecular formula C₁₂H₁₈O₄ and a molecular weight of 226.27 g/mol . This compound is characterized by its bicyclic structure, which consists of a bicyclo[2.2.2]octane core with ethoxycarbonyl and carboxylic acid functional groups attached. It is primarily used in research settings and has applications in various fields of chemistry and biology.
Scientific Research Applications
4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid typically involves the following steps:
Formation of the Bicyclic Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of Functional Groups: The ethoxycarbonyl and carboxylic acid groups are introduced through esterification and carboxylation reactions, respectively.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-(Ethoxycarbonyl)bicyclo[222]octane-1-carboxylic acid depends on its specific applicationThe bicyclic structure provides rigidity and stability, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid: Similar structure with a methoxycarbonyl group instead of an ethoxycarbonyl group.
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Contains two carboxylic acid groups instead of one carboxylic acid and one ethoxycarbonyl group.
Uniqueness
4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid is unique due to its specific combination of functional groups and bicyclic structure, which provides distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications and as a precursor for synthesizing more complex molecules .
Properties
IUPAC Name |
4-ethoxycarbonylbicyclo[2.2.2]octane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-2-16-10(15)12-6-3-11(4-7-12,5-8-12)9(13)14/h2-8H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCJDZLLWVXNFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306540 | |
Record name | 4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10306540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
834-50-4 | |
Record name | 834-50-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177416 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10306540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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